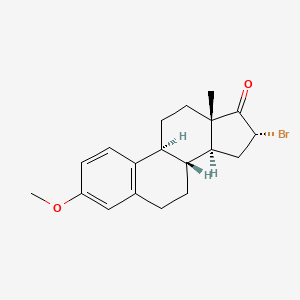
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the 16th position and a methoxy group at the 3rd position on the steroid backbone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Bromination: Introduction of the bromine atom at the 16th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 3rd position using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Oxidation: Conversion of the hydroxyl group at the 17th position to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: Reduction of the ketone group at the 17th position to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is utilized in several scientific research areas:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Employed in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- involves binding to estrogen receptors (ERs) in target cells. This binding triggers a cascade of molecular events, including the activation or repression of specific genes. The compound’s unique structure allows it to interact with ERs differently compared to natural estrogens, potentially leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural estrogen hormone.
Estrone: Another naturally occurring estrogen.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: A prodrug of ethinylestradiol.
Uniqueness
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is unique due to the presence of the bromine atom and methoxy group, which confer distinct chemical and biological properties. These modifications can alter the compound’s binding affinity to estrogen receptors and its metabolic stability, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
10324-68-2 |
|---|---|
Molecular Formula |
C19H23BrO2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R)-16-bromo-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23BrO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1 |
InChI Key |
CSELWEPNDJXTQB-ILYVXUQDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


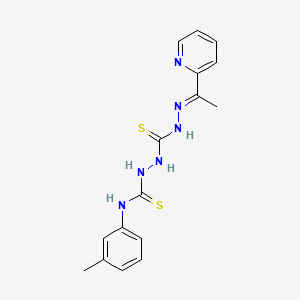

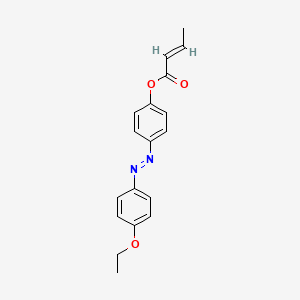
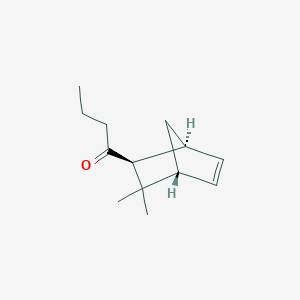
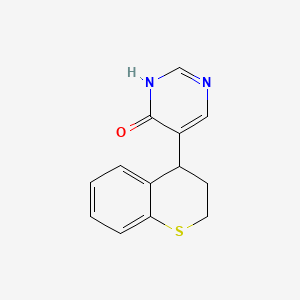

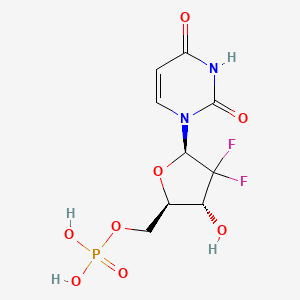
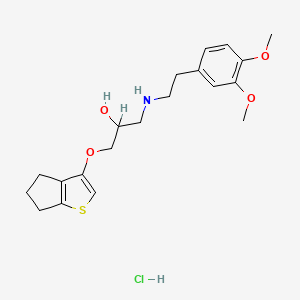

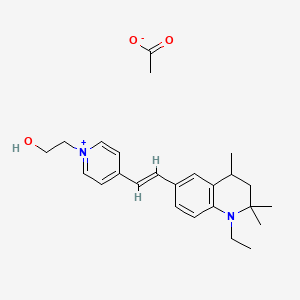
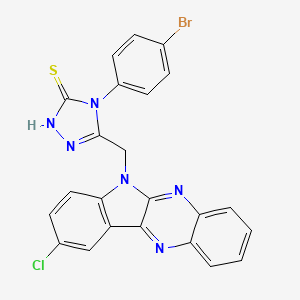
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)


